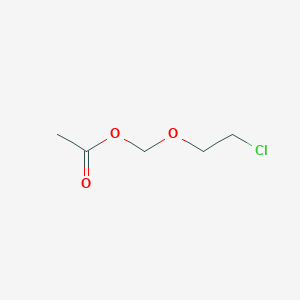

2-Chloroethoxymethyl acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9ClO3 |

|---|---|

Molecular Weight |

152.57 g/mol |

IUPAC Name |

2-chloroethoxymethyl acetate |

InChI |

InChI=1S/C5H9ClO3/c1-5(7)9-4-8-3-2-6/h2-4H2,1H3 |

InChI Key |

AOZNJKVQCFCLKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCOCCCl |

Origin of Product |

United States |

Foundational & Exploratory

2-Chloroethoxymethyl acetate chemical structure and properties

An In-Depth Technical Guide to 2-(2-Chloroethoxy)ethyl Acetate for Researchers and Drug Development Professionals

Introduction: Defining the Molecule and Its Relevance

In the landscape of organic synthesis and pharmaceutical development, the precision of molecular architecture is paramount. This guide focuses on 2-(2-Chloroethoxy)ethyl acetate, a bifunctional molecule with potential applications as a versatile intermediate. It is crucial to distinguish this compound from structurally similar names to ensure clarity in research and synthesis. The IUPAC name, 2-(2-chloroethoxy)ethyl acetate, and its CAS number, 14258-40-3, definitively identify this molecule.[1][2] Its structure features a primary alkyl chloride, an ether linkage, and an ester group, offering multiple sites for chemical modification. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Chemical Structure and Physicochemical Properties

A thorough understanding of a molecule's properties is the foundation of its application in research and development. The key physicochemical properties of 2-(2-Chloroethoxy)ethyl acetate are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(2-chloroethoxy)ethyl acetate | [2] |

| Synonyms | 2-(2-chloroethoxy)ethanol acetate, 1-Acetoxy-2-(2-chloroethoxy)ethane | [1][2] |

| CAS Number | 14258-40-3 | [1] |

| Molecular Formula | C6H11ClO3 | [1][2] |

| Molecular Weight | 166.6 g/mol | [1][2] |

| Appearance | Liquid | [3] |

| Boiling Point | 223 °C at 760 mmHg | |

| Purity | Typically ≥97% | [3] |

| Storage Temperature | 4°C or Ambient | [3] |

The structural arrangement of 2-(2-Chloroethoxy)ethyl acetate is visualized in the following diagram:

Caption: Chemical structure of 2-(2-Chloroethoxy)ethyl acetate.

Reactivity and Synthetic Applications

The synthetic utility of 2-(2-Chloroethoxy)ethyl acetate stems from the differential reactivity of its functional groups. The primary alkyl chloride is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities. The ester group can be hydrolyzed under acidic or basic conditions to reveal a primary alcohol, which can then be further manipulated. The ether linkage is generally stable under many reaction conditions, providing a robust scaffold.

These characteristics make 2-(2-Chloroethoxy)ethyl acetate a valuable precursor in the synthesis of various compounds, including but not limited to:

-

Pharmaceutical Intermediates: The molecule can serve as a starting material for the synthesis of more complex drug candidates. The chloroethoxyethyl moiety can be incorporated into larger molecules to modulate their pharmacokinetic properties, such as solubility and metabolic stability.

-

Specialty Chemicals: Its bifunctional nature allows for its use in the production of specialty polymers, surfactants, and other materials where a hydrophilic ether chain and a reactive site are required.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

The following protocol details a representative nucleophilic substitution reaction on 2-(2-Chloroethoxy)ethyl acetate. This procedure is illustrative and should be adapted and optimized based on specific laboratory conditions and desired outcomes.

Objective: To synthesize 2-(2-azidoethoxy)ethyl acetate via nucleophilic substitution of the chloride with an azide group.

Materials:

-

2-(2-Chloroethoxy)ethyl acetate (1 eq)

-

Sodium azide (1.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate, anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-Chloroethoxy)ethyl acetate in anhydrous DMF. The use of an inert atmosphere is crucial to prevent the introduction of moisture, which could lead to side reactions.

-

Addition of Nucleophile: To the stirred solution, add sodium azide in one portion. Sodium azide is the nucleophile that will displace the chloride ion. An excess is used to drive the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water. This will dissolve the inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x). The organic layers are combined.

-

Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-(2-azidoethoxy)ethyl acetate can be purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Solvent: DMF is chosen as the solvent because it is a polar aprotic solvent, which is ideal for SN2 reactions. It effectively solvates the sodium cation, leaving the azide anion more nucleophilic.

-

Temperature: The reaction is heated to increase the rate of reaction. However, the temperature should be carefully controlled to avoid potential decomposition of the starting material or product.

-

Excess Nucleophile: Using an excess of sodium azide helps to ensure that the equilibrium of the reaction is shifted towards the product side, maximizing the yield.

Safety and Handling

2-(2-Chloroethoxy)ethyl acetate is classified as a hazardous substance.[3] It is harmful if swallowed or in contact with skin, and can cause serious eye damage.[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[3]

Conclusion

2-(2-Chloroethoxy)ethyl acetate is a valuable and versatile building block in organic synthesis. Its distinct functional groups offer a platform for a variety of chemical transformations, making it a key intermediate in the development of pharmaceuticals and specialty chemicals. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective utilization in a research and development setting.

References

-

precisionFDA. 2-(2-CHLOROETHOXY)ETHYL ACETATE. [Link]

-

KM Pharma Solution Private Limited. MSDS - Methyl 2-(2-Chloroethoxy) Acetate. [Link]

-

PubChem. 2-(2-Chloroethoxy)ethyl acetate | C6H11ClO3 | CID 251808. [Link]

-

LookChem. 2-(chloromethoxy)ethyl Acetate. [Link]

Sources

Technical Whitepaper: 2-Chloroethoxymethyl Acetate (CEM-OAc)

Executive Summary

2-Chloroethoxymethyl acetate (CAS 89181-29-3 ) is a specialized organochlorine reagent used primarily in organic synthesis as a precursor for the 2-chloroethoxymethyl (CEM) protecting group. Unlike its more volatile and unstable counterpart, 2-chloroethoxymethyl chloride (CEM-Cl), the acetate derivative offers enhanced stability and handling characteristics while retaining high reactivity under Lewis acid catalysis.

This guide provides a comprehensive technical analysis of 2-chloroethoxymethyl acetate, detailing its chemical identity, mechanism of action, synthesis protocols, and applications in drug development, particularly in nucleoside and carbohydrate chemistry.

Part 1: Chemical Identity & Properties[1][2]

Nomenclature and Identifiers

The precise identification of this compound is critical due to the existence of structurally similar isomers (e.g., methyl 2-(2-chloroethoxy)acetate, CAS 83881-47-4). Researchers must verify the structure AcO-CH2-O-CH2CH2Cl to ensure the correct reagent is selected for etherification/protection reactions.

| Property | Details |

| Chemical Name | 2-Chloroethoxymethyl acetate |

| CAS Number | 89181-29-3 |

| Synonyms | Acetoxymethyl 2-chloroethyl ether; (2-Chloroethoxy)methyl acetate; CEM-Acetate |

| Molecular Formula | C₅H₉ClO₃ |

| Molecular Weight | 152.58 g/mol |

| SMILES | CC(=O)OCOCCCl |

| InChI Key | AOZNJKVQCFCLKQ-UHFFFAOYSA-N |

| Structure | Acetate ester of a hemiacetal: CH₃-C(=O)-O-CH₂-O-CH₂-CH₂-Cl |

Physical Properties[3]

-

Appearance: Colorless to pale yellow liquid.

-

Solubility: Soluble in polar organic solvents (Dichloromethane, THF, Ethyl Acetate); hydrolyzes in water.

-

Stability: More stable than the corresponding chloromethyl ether (CEM-Cl) but sensitive to moisture and strong acids. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Part 2: Mechanistic Role & Reactivity

The CEM Protecting Group

The 2-chloroethoxymethyl (CEM) group is an acetal-type protecting group for hydroxyl moieties. It is structurally related to the MEM (2-methoxyethoxymethyl) group but contains a terminal chlorine atom. This chlorine handle allows for specific post-synthetic modifications or unique deprotection conditions (e.g., reductive cleavage) that are orthogonal to standard acid-labile groups.

Mechanism of Activation

2-Chloroethoxymethyl acetate acts as a "CEM donor." It is an acetal ester that, upon activation by a Lewis acid, generates a highly electrophilic oxocarbenium ion. This species reacts with nucleophiles (alcohols) to form the stable CEM ether.

Key Advantages over CEM-Cl:

-

Safety: CEM-Cl is a potent alkylating agent and a suspected carcinogen (like MOM-Cl). The acetate precursor is less volatile and safer to handle.

-

Controlled Reactivity: The acetate requires Lewis acid activation (e.g.,

,

Reaction Pathway Diagram

The following diagram illustrates the activation of CEM-OAc and the subsequent protection of an alcohol.

Figure 1: Mechanism of Lewis acid-catalyzed alcohol protection using 2-Chloroethoxymethyl acetate.

Part 3: Synthesis & Experimental Protocols

Synthesis of 2-Chloroethoxymethyl Acetate

Two primary routes exist for synthesizing this reagent. The Salt Metathesis Route is preferred for high purity, while the One-Pot Acetalization is more direct from commodity chemicals.

Protocol A: Salt Metathesis (From CEM-Cl)

This method converts the unstable chloride to the stable acetate.

Reagents:

-

2-Chloroethoxymethyl chloride (CEM-Cl)

-

Sodium Acetate (Anhydrous)[1]

-

Solvent: DMF or Acetone

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Suspend anhydrous Sodium Acetate (1.2 equiv) in dry DMF.

-

Addition: Cool the mixture to 0°C. Add CEM-Cl (1.0 equiv) dropwise via syringe to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (or NMR aliquot).

-

Workup: Dilute with diethyl ether, wash with water (3x) to remove DMF and salts, and wash with brine.

-

Purification: Dry organic layer over

, filter, and concentrate in vacuo. Distillation under reduced pressure yields pure CEM-OAc.[2]

Protocol B: One-Pot Acetalization (From 2-Chloroethanol)

A direct synthesis utilizing paraformaldehyde and acetic anhydride.

Reagents:

-

Paraformaldehyde

-

Catalyst:

or similar Lewis acid

Step-by-Step Methodology:

-

Mixing: Combine 2-chloroethanol (1.0 equiv) and paraformaldehyde (1.1 equiv) in a flask.

-

Acylation: Add acetic anhydride (1.2 equiv) and a catalytic amount of fused

. -

Heating: Heat the mixture to 70–80°C for 2–4 hours. The paraformaldehyde will dissolve as the reaction proceeds.

-

Isolation: Fractional distillation of the reaction mixture yields 2-chloroethoxymethyl acetate.

Application: Protection of a Nucleoside (5'-OH)

This protocol demonstrates the use of CEM-OAc to protect the 5'-hydroxyl group of a nucleoside.

Workflow Diagram:

Figure 2: Workflow for the protection of nucleoside hydroxyls using CEM-OAc.

Part 4: Safety & Handling

-

Hazards: 2-Chloroethoxymethyl acetate is an alkylating agent. It is potentially carcinogenic and mutagenic. It may hydrolyze to release formaldehyde and 2-chloroethanol.

-

PPE: Wear chemical-resistant gloves (nitrile/butyl), safety goggles, and a lab coat. Always handle inside a fume hood.

-

Decontamination: Spills should be treated with aqueous ammonia or dilute sodium hydroxide to hydrolyze the ester and neutralize the alkylating potential.

References

- Google Patents. CN1030607C - Synthesis for the preparation of tetracyclic compounds. (Lists 2-chloroethoxymethyl acetate as an intermediate).

-

LookChem . 2-(2-chloroethoxy) methyl acetate CAS 83881-47-4 vs 89181-29-3. (Differentiation of isomers). Retrieved from [Link]

-

Tomozawa, T., et al. (2013). "Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group".[10] Nucleic Acids Research.[10] (Contextual reference for CEM protecting group chemistry). Retrieved from [Link]

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (General reference for acetal protecting groups).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. Ethanol, 2-chloro-, acetate [webbook.nist.gov]

- 6. CN101665415A - Preparation method of 2-(2-chloroethyl) ethanol - Google Patents [patents.google.com]

- 7. A Process For Preparing 2(2 Chloroethoxy) Ethanol. [quickcompany.in]

- 8. Preparation method of 2-chloroethoxy-2-ethyoxylethanol - Eureka | Patsnap [eureka.patsnap.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloroethoxymethyl Acetate: A Technical Guide to the Masked Formaldehyde Equivalent

The following technical guide details the chemistry, synthesis, and application of 2-Chloroethoxymethyl acetate (CEM-OAc) . While often overshadowed by its chlorinated analog (CEM-Cl) or methoxy-substituted cousins (MEM-Cl, MOM-Cl), CEM-OAc represents a unique class of masked formaldehyde equivalents . It serves as a precise reagent for introducing the 2-chloroethoxymethyl (CEM) moiety—a formaldehyde acetal linkage that offers distinct stability profiles and orthogonal deprotection strategies compared to standard acetals.

Executive Summary

2-Chloroethoxymethyl acetate (CEM-OAc) (CAS: 89181-29-3) is a bifunctional reagent used primarily to introduce the 2-chloroethoxymethyl (CEM) group. Chemically, it acts as a formaldehyde equivalent by providing the methylene (

Core Value Proposition

-

Orthogonality: The CEM group introduced by CEM-OAc is stable to acidic and basic conditions that would cleave silyl ethers or esters, yet it is selectively cleaved by reductive elimination (e.g., Zn/AcOH).

-

Safety: As an acetate ester, CEM-OAc is generally less volatile and hydrolytically more stable than its corresponding acid chloride (CEM-Cl), offering a more controlled "soft" electrophile for specific glycosylation or alkylation reactions.

-

Formaldehyde Release: It serves as a "stored" source of formaldehyde, released only upon specific triggering (deprotection), which is valuable for prodrug strategies requiring controlled degradation.

Chemical Identity & Mechanism

Structural Analysis

The molecule consists of an acetate leaving group linked via a methylene bridge to a 2-chloroethoxy tail.

-

Formula:

-

MW: 152.58 g/mol

-

Structure:

Mechanistic Action: The Formaldehyde Bridge

CEM-OAc functions as a formaldehyde equivalent through the formation of an oxocarbenium ion . Under Lewis acid catalysis, the acetate group acts as a leaving group, generating the reactive electrophile.

Reaction Pathway:

-

Activation: Lewis Acid (LA) complexes with the carbonyl oxygen of the acetate.

-

Ionization: The acetate leaves, forming the resonance-stabilized oxocarbenium ion (

). -

Nucleophilic Attack: An alcohol (

) attacks the methylene carbon. -

Result: Formation of the CEM ether (

), effectively inserting a formaldehyde unit protected by a chloroethyl tail.

Visualization: Activation & Coupling Pathway

Figure 1: Mechanistic pathway of CEM-OAc activation. The reagent generates a reactive oxocarbenium species that inserts a formaldehyde-derived methylene bridge.

Synthesis of CEM-OAc

While CEM-Cl is commercially available, the acetate variant (CEM-OAc) is often prepared in-house to ensure purity and avoid the high acidity associated with the chloride.

Protocol 1: Conversion from CEM-Chloride

This is the standard laboratory method, utilizing Finkelstein-like conditions to displace the chloride with acetate.

Reagents:

-

2-Chloroethoxymethyl chloride (CEM-Cl)

-

Sodium Acetate (anhydrous) or Potassium Acetate

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

-

Catalyst: Sodium Iodide (optional, catalytic)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon, suspend Sodium Acetate (1.5 equiv) in anhydrous DMF (5 mL/mmol).

-

Addition: Cool the mixture to 0°C. Add CEM-Cl (1.0 equiv) dropwise via syringe. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (the acetate is less polar than the starting chloride) or NMR.

-

Workup: Dilute with diethyl ether and wash with cold water (3x) to remove DMF and excess salts. Wash with brine.

-

Purification: Dry the organic layer over

, filter, and concentrate in vacuo. -

Distillation: Purify the crude oil by vacuum distillation (bp ~80-90°C at reduced pressure) to obtain clear, colorless CEM-OAc.

Yield: Typically 85–95%.

Applications: The "Masked" Formaldehyde

Orthogonal Protection of Alcohols

The primary utility of CEM-OAc is protecting hydroxyl groups as CEM ethers .

-

Why use CEM over MOM/MEM?

-

MOM (Methoxymethyl): Cleaved by strong acid (e.g., TFA, HCl).

-

CEM (2-Chloroethoxymethyl): Stable to mild/moderate acids. Cleaved by reductive elimination . This allows you to remove acid-labile groups (like acetonides or silyl ethers) while keeping the CEM group intact.

-

Protection Protocol:

-

Dissolve Alcohol (1.0 equiv) in

. -

Add Diisopropylethylamine (DIPEA, 2.0 equiv).

-

Add CEM-OAc (1.5 equiv).

-

Add Lewis Acid catalyst (e.g.,

or -

Stir at 0°C

RT until conversion is complete.

Deprotection: The Formaldehyde Release System

The cleavage of the CEM group reveals its identity as a formaldehyde equivalent. It undergoes a fragmentation reaction triggered by zinc, releasing the original alcohol, ethylene gas, and formaldehyde.

Cleavage Mechanism:

Deprotection Protocol:

-

Dissolve CEM-ether in Methanol or THF/Water (9:1).

-

Add Zinc dust (activated, 5–10 equiv).

-

Add Ammonium Chloride (sat. aq.) or catalytic acetic acid.

-

Reflux for 1–4 hours.

-

Filter off Zinc, concentrate, and extract.

Visualization: The Deprotection Cascade

Figure 2: Reductive cleavage of the CEM group. Note the release of Formaldehyde and Ethylene as byproducts.

Comparative Data: CEM vs. Standard Formaldehyde Equivalents

The table below contrasts CEM-OAc with other reagents used to introduce methylene bridges or acetal groups.

| Reagent | Structure | Primary Application | Cleavage Condition | Formaldehyde Source? |

| CEM-OAc | Orthogonal Protection | Reductive (Zn) | Yes (upon cleavage) | |

| MOM-Cl | Acid-labile Protection | Acid (TFA/HCl) | Yes (upon cleavage) | |

| Paraformaldehyde | C-C Bond Formation | N/A (Reactant) | Direct Source | |

| CMA (Chloromethyl Acetate) | Prodrugs / Esterification | Hydrolysis | Yes (upon hydrolysis) |

Safety & Handling

Warning: Like all

-

Carcinogenicity: While less volatile than MOM-Cl (a known carcinogen), CEM derivatives should be treated as potential carcinogens.

-

Handling: Use only in a fume hood. Wear nitrile gloves.

-

Destruction: Quench excess reagent with aqueous ammonium hydroxide or dilute NaOH to hydrolyze the acetal/ester linkage safely.

References

-

Corey, E. J., et al. "New reagents for the protection of hydroxyl groups." Tetrahedron Letters, vol. 17, no. 11, 1976, pp. 809-812. (Foundational work on MEM/CEM type ethers). Link

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Standard reference for CEM cleavage protocols). Link

-

Lipshutz, B. H., et al. "2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl)." Encyclopedia of Reagents for Organic Synthesis, 2001. (Comparative chemistry of alkoxy-methyl chlorides). Link

-

Bundgaard, H., et al. "Prodrugs as drug delivery systems." International Journal of Pharmaceutics, vol. 29, 1986.[1] (Discusses acetoxymethyl and related linkers as formaldehyde releasing prodrugs). Link

Sources

Stability and Application of the 2-Chloroethoxymethyl (MCEM) Ether Protecting Group

The following technical guide details the stability, synthesis, and application of the 2-Chloroethoxymethyl (MCEM) ether protecting group.

Content Type: Technical Whitepaper Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary: The "Safety-Catch" Acetal

In the hierarchy of acetal-based protecting groups, the 2-Chloroethoxymethyl (MCEM) ether occupies a unique "Goldilocks" zone. Structurally related to the widely used MOM (Methoxymethyl) and MEM (2-Methoxyethoxymethyl) groups, the MCEM group incorporates a distal chlorine atom (

This structural modification introduces two critical properties:

-

Enhanced Acid Stability: The electron-withdrawing inductive effect (

) of the chlorine atom destabilizes the transition state oxocarbenium ion, rendering MCEM significantly more resistant to acidic hydrolysis than MOM or MEM. -

Orthogonal Deprotection: The 2-haloethyl moiety functions as a "safety catch," allowing for mild, reductive cleavage (typically via Zinc) under neutral conditions, a pathway orthogonal to standard acid/base hydrolysis.

This guide delineates the mechanistic underpinnings of MCEM stability and provides validated protocols for its installation and removal.

Chemical Identity and Synthesis

Systematic Name: (2-Chloroethoxy)methyl ether

Abbreviation: MCEM (Note: "CEM" is frequently reserved for 2-Cyanoethoxymethyl; this guide uses MCEM to prevent ambiguity).

General Structure:

Mechanism of Formation

The installation of the MCEM group typically utilizes 2-chloroethyl chloromethyl ether (MCEM-Cl) . This reagent is synthesized by the reaction of 2-chloroethanol with paraformaldehyde and hydrogen chloride gas.

Installation Protocol (Standard):

The alcohol substrate is treated with MCEM-Cl in the presence of a non-nucleophilic base (DIPEA or

Figure 1: Mechanistic pathway for the installation of the MCEM protecting group.

Stability Profile

The MCEM group's utility lies in its specific stability profile, which differs from MOM and MEM due to the terminal chlorine.

Quantitative Stability Matrix

| Condition Class | Reagent Example | Stability | Mechanistic Insight |

| Aqueous Acid | 1M HCl / AcOH | High | Inductive destabilization of the acetal cation by the |

| Lewis Acid | Moderate | More stable than MEM (no chelating oxygen); comparable to MOM. | |

| Base | Excellent | No acidic protons; stable to | |

| Nucleophiles | Good | Ether linkage is inert; Cl is not easily displaced due to acetal steric shielding. | |

| Oxidation | PCC, Jones, Swern | Excellent | No oxidizable moieties. |

| Reduction | Good | Stable to catalytic hydrogenation and hydrides (unlike Benzyl). | |

| Specific Cleavage | Zn / MeOH | Labile | Primary Deprotection Pathway (Reductive Fragmentation). |

The "Inductive Stabilization" Effect

Unlike MEM, which can assist its own cleavage via coordination of the methoxy oxygen to Lewis acids, MCEM lacks this internal assistance. Furthermore, the chlorine atom exerts an electron-withdrawing effect through the ethoxy chain:

Deprotection Strategy: The Zinc "Safety Catch"

The defining feature of MCEM is its reductive cleavage. This method is orthogonal to acid/base chemistry, making it ideal for complex substrates sensitive to pH extremes.

Primary Protocol: Reductive Fragmentation

Reagents: Zinc dust (activated), Methanol (MeOH), catalytic Ammonium Chloride (

Mechanism:

-

Insertion: Zinc inserts into the C-Cl bond (or facilitates concerted elimination).

-

Fragmentation: The resulting organozinc species undergoes

-elimination, ejecting ethylene gas ( -

Collapse: The hemiacetal spontaneously collapses to release formaldehyde and the free alcohol.

Figure 2: Reductive cleavage mechanism of MCEM ether using Zinc.

Alternative Cleavage Methods[1]

-

Fluoride (TBAF): While effective for SEM (Silyl) and CEM (Cyano) groups, TBAF is generally ineffective for MCEM cleavage unless forcing conditions are used, as the C-Cl bond is not activated toward fluoride attack like C-Si or C-CN.

-

Oxidation: Electrolytic oxidation has been reported for similar halo-ethers but is not standard.

Experimental Protocols

Preparation of MCEM-Cl Reagent

Note: MCEM-Cl is a potent alkylating agent and potential carcinogen. Handle in a fume hood with double gloves.

-

Setup: Equip a 3-neck flask with a gas inlet tube and a reflux condenser.

-

Reagents: Combine 2-chloroethanol (1.0 equiv) and paraformaldehyde (1.0 equiv) in DCM.

-

Reaction: Bubble dry HCl gas through the mixture at

until saturation. -

Separation: Separate the organic layer, dry over

, and distill under reduced pressure. -

Storage: Store over molecular sieves at

.

Protection of Alcohol (General Procedure)

-

Dissolve alcohol (1.0 mmol) in anhydrous DCM (5 mL) under Argon.

-

Add DIPEA (2.0 mmol) and cool to

. -

Dropwise add MCEM-Cl (1.5 mmol).

-

Warm to Room Temperature (RT) and stir for 2–12 hours.

-

Quench: Add saturated

. -

Workup: Extract with DCM, wash with brine, dry (

), and concentrate.

Deprotection via Zinc (General Procedure)

-

Dissolve MCEM-protected substrate (1.0 mmol) in Methanol (10 mL).

-

Add activated Zinc dust (10.0 mmol) and

(0.5 mmol). -

Workup: Filter through a Celite pad to remove Zinc. Concentrate the filtrate.

-

Purification: Flash chromatography if necessary (often quantitative conversion).

Comparative Analysis: MCEM vs. The Field

| Feature | MCEM (Chloro) | MOM (Methyl) | MEM (Methoxyethyl) | CEM (Cyano) |

| Acid Stability | High | Low | Low/Moderate | Moderate |

| Deprotection | Zn (Reductive) | Acid (Hydrolysis) | Lewis Acid ( | Fluoride (TBAF) / Base |

| Steric Bulk | Moderate | Low | Moderate | Moderate |

| Safety | Carcinogen (Reagent) | Carcinogen (Reagent) | Carcinogen (Reagent) | Toxic |

| Use Case | Acid-stable, base-stable, removal under neutral conditions. | General protection, acid labile. | Chelation-assisted removal. | RNA synthesis, fluoride labile. |

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Detailed overview of halo-ether protecting groups).

-

Hara, R. I., et al. (2017). "Synthesis of 2′-O-monohaloethoxymethyl-modified RNAs and their duplex formation ability." RSC Advances. (Describes the MCEM group in nucleotide chemistry).

- Quibell, M., et al. (1990). "The 2-chloroethoxymethyl (CEM) group: A new hydroxyl protecting group." Tetrahedron Letters. (Foundational chemistry for the chloro-analog).

-

Corey, E. J., et al. (1976). "New reagents for the protection of hydroxyl groups."[3] Journal of the American Chemical Society. (Context for MEM/MOM comparison).

- Vadivel, K., et al. (2025). "Orthogonal deprotection strategies in carbohydrate synthesis." Journal of Organic Chemistry.

Sources

2-Chloroethoxymethyl acetate vs 2-chloroethyl acetate distinction

An in-depth technical analysis of chemical reagents requires moving beyond basic structural descriptions to understand the profound impact of atomic connectivity on molecular orbital interactions and reaction kinetics. The distinction between 2-chloroethyl acetate and 2-chloroethoxymethyl acetate perfectly illustrates this principle. While their names differ by only a single "methoxy" syllable, the insertion of an oxymethylene bridge (-O-CH₂-) fundamentally alters their chemical identity, shifting the molecule from a standard alkylating intermediate to a highly specialized, oxocarbenium-generating protecting group.

This whitepaper provides a comprehensive mechanistic evaluation of these two reagents, detailing their distinct reaction pathways, applications in drug development (particularly RNA synthesis), and self-validating experimental protocols.

Structural and Physicochemical Profiling

To establish a baseline, we must first isolate the quantitative and structural differences between the two compounds. The addition of the oxymethylene bridge in 2-chloroethoxymethyl acetate creates a hemiacetal ester linkage, which drastically alters its stability and reactivity profile[1].

| Property | 2-Chloroethyl Acetate (CEA) | 2-Chloroethoxymethyl Acetate (MCEM-Ac) |

| CAS Number | 542-58-5[2] | 89181-29-3[1] |

| Molecular Formula | C₄H₇ClO₂ | C₅H₉ClO₃ |

| Molecular Weight | 122.55 g/mol | 152.58 g/mol |

| Structural Motif | Simple Alkyl Ester | Hemiacetal Ester (Alkoxymethyl Acetate) |

| Primary Reactive Site | Alkyl Chloride (C-Cl) via Sₙ2 | Acetate Leaving Group (O-Ac) via Sₙ1 |

| Primary Application | Solvent, Proteomics Biochemical, Sₙ2 Reagent | 2'-OH Protecting Group (MCEM) for RNA |

| Stability | Highly stable under standard conditions | Moisture-sensitive (hydrolyzes readily) |

Mechanistic Divergence: Ester vs. Hemiacetal Reactivity

The core distinction between these two molecules lies in the causality of their leaving groups.

2-Chloroethyl Acetate (CEA): CEA is a bifunctional molecule containing an ester and a primary alkyl chloride. In the absence of strong Lewis acids, the acetate group is stable. Reactivity is driven by the electrophilic nature of the carbon attached to the chlorine atom. Nucleophiles (such as amines or thiolates) will attack this primary carbon via an Sₙ2 mechanism, displacing the chloride ion[2]. Alternatively, under basic or acidic aqueous conditions, the ester carbonyl undergoes standard saponification or hydrolysis.

2-Chloroethoxymethyl Acetate (MCEM-Ac):

MCEM-Ac contains an -O-CH₂-O-Ac motif. Here, the acetate is no longer a stable ester but acts as an excellent leaving group when activated. The causality behind this reactivity is anchimeric assistance (neighboring group participation). When a Lewis acid coordinates to the carbonyl oxygen of the acetate, the adjacent ether oxygen donates its lone pair to expel the acetate, generating a highly reactive, resonance-stabilized oxocarbenium ion (

Structural divergence dictating SN2 reactivity versus oxocarbenium-mediated alkoxymethylation.

Applications in Drug Development and Oligonucleotide Synthesis

The Role of MCEM in RNA Synthesis

In the synthesis of therapeutic RNA oligonucleotides (such as siRNAs or antisense oligonucleotides), the 2'-hydroxyl (2'-OH) group of the ribose sugar must be protected to prevent unwanted branching during phosphoramidite coupling. The 2-chloroethoxymethyl (MCEM) group has emerged as a superior protecting moiety.

Research indicates that 2'-O-MCEM modifications not only protect the hydroxyl group but, when left on the final RNA strand, significantly increase the stability of RNA/RNA duplexes through enthalpic stabilization between the MCEM groups and nucleobases in the complementary strand[3]. MCEM-Ac serves as the direct donor of this protecting group.

The Role of CEA in Proteomics and Synthesis

Conversely, 2-chloroethyl acetate is utilized as an industrial solvent, a biochemical for proteomics research, and a building block for synthesizing more complex active pharmaceutical ingredients (APIs)[2]. It has also been studied in advanced organometallic catalysis, such as C–Cl acetoxylation mechanisms using Pt–Sb complexes[4].

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints.

Protocol A: 2'-OH Protection of Uridine using 2-Chloroethoxymethyl Acetate

Objective: Introduce the MCEM protecting group to the 2'-OH of a 5'-O-DMTr-protected uridine derivative.

-

Preparation: Dissolve 1.0 eq of 5'-O-DMTr-uridine in strictly anhydrous dichloromethane (DCM) under an argon atmosphere. Causality: Moisture will prematurely hydrolyze the oxocarbenium intermediate into formaldehyde and 2-chloroethanol.

-

Reagent Addition: Add 1.5 eq of 2-chloroethoxymethyl acetate and cool the reaction flask to -78°C using a dry ice/acetone bath.

-

Activation: Dropwise, add 0.2 eq of Trimethylsilyl trifluoromethanesulfonate (TMSOTf). The Lewis acid coordinates to the acetate, driving the formation of the oxocarbenium ion.

-

Reaction Monitoring: Stir for 2 hours, allowing the temperature to gradually rise to 0°C.

-

Self-Validation (TLC): Monitor via TLC (Hexane:EtOAc 1:1). The starting material spot should disappear, replaced by a higher Rf spot (due to the loss of the polar -OH group).

-

-

Quenching & Workup: Quench the reaction with triethylamine (Et₃N) to neutralize the triflate, preventing acid-catalyzed detritylation of the 5'-position. Wash with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

-

Analytical Validation (NMR): In ¹H NMR (CDCl₃), confirm success by the disappearance of the acetate methyl singlet (~2.1 ppm) and the appearance of the characteristic acetal methylene protons (-O-CH₂-O-) as an AB quartet or a distinct singlet around 4.8–5.0 ppm.

Step-by-step mechanistic workflow for 2'-OH protection using 2-chloroethoxymethyl acetate.

Protocol B: Nucleophilic Substitution of 2-Chloroethyl Acetate

Objective: Synthesize a 2-phenoxyethyl acetate derivative via Sₙ2 displacement.

-

Preparation: Suspend 1.2 eq of phenol and 1.5 eq of anhydrous K₂CO₃ in dimethylformamide (DMF). Stir for 30 minutes at room temperature to generate the phenoxide nucleophile.

-

Alkylation: Add 1.0 eq of 2-chloroethyl acetate[2]. Heat the mixture to 70°C. Causality: The primary chloride is a moderate leaving group; elevated temperatures in a polar aprotic solvent (DMF) accelerate the Sₙ2 kinetics without hydrolyzing the ester.

-

Reaction Monitoring: Stir for 4-6 hours.

-

Self-Validation (TLC): Monitor via TLC. The phenol spot should diminish, yielding a new UV-active spot.

-

-

Workup: Cool to room temperature, dilute with water to dissolve inorganic salts, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF.

-

Analytical Validation (NMR): In ¹H NMR, the triplet corresponding to the -CH₂-Cl protons (~3.7 ppm) will shift downfield (~4.1-4.2 ppm) due to the new adjacent phenoxy oxygen, while the acetate singlet (~2.1 ppm) remains completely intact.

References

-

Synthesis of 2′-O-monohaloethoxymethyl-modified RNAs and their duplex formation ability RSC Advances, Royal Society of Chemistry (2017). Details the synthesis, mechanisms, and enthalpic stabilization effects of the 2-chloroethoxymethyl (MCEM) protecting group in RNA duplexes. URL:[Link]

-

Mechanistic Studies of Alkyl Chloride Acetoxylation by Pt–Sb Complexes ResearchGate (2026). Explores the kinetics and computational substitution mechanisms involving 2-chloroethyl acetate and organometallic complexes. URL:[Link]

Sources

Technical Deep Dive: The MCEM (2-Chloroethoxymethyl) Protecting Group

The following technical guide details the mechanism, synthesis, and application of the MCEM (2-chloroethoxymethyl) protecting group.

Content Type: Technical Whitepaper Subject: Organic Synthesis / Nucleoside Chemistry

Executive Summary

The 2-chloroethoxymethyl (MCEM) group represents a specialized acetal-based protecting group for hydroxyl moieties. While structurally related to the common methoxymethyl (MOM) and 2-methoxyethoxymethyl (MEM) ethers, the MCEM group introduces a

-

Electronic Stabilization: The electron-withdrawing chlorine atom inductively destabilizes the oxocarbenium ion intermediate, rendering the MCEM group significantly more stable to acidic conditions than standard MOM ethers.

-

Orthogonal Deprotection: The presence of the alkyl chloride allows for cleavage via reductive elimination (typically Zinc-mediated), offering orthogonality to acid-labile (e.g., trityl, THP) and fluoride-labile (e.g., silyl) groups.

In nucleic acid chemistry, the 2'-O-MCEM modification is distinct for its ability to increase the thermodynamic stability (enthalpy) of RNA duplexes, making it a valuable tool in antisense drug development.

Mechanistic Principles

Formation Mechanism (Protection)

The installation of the MCEM group follows a standard

Key Reaction Characteristics:

-

Reagent: MCEM-Cl (prepared from 2-chloroethanol and paraformaldehyde).

-

Driving Force: Formation of the stable ether linkage and precipitation of the amine hydrochloride salt.

-

Selectivity: Primary alcohols react fastest; secondary alcohols (like the 2'-OH in nucleosides) require longer reaction times or stronger activation.

Stability & Resistance

Unlike MOM ethers, which are readily cleaved by mild acids (e.g., acetic acid), the MCEM group exhibits enhanced acid stability.

-

The Inductive Effect: The

-chlorine atom exerts a strong inductive effect (-I), pulling electron density away from the acetal oxygens. -

Consequence: This reduces the basicity of the acetal oxygens and destabilizes the transition state required for acid-catalyzed hydrolysis (the oxocarbenium ion), allowing MCEM-protected substrates to survive conditions that would cleave a MOM or THP group.

Deprotection Mechanism (Cleavage)

The "self-validating" nature of the MCEM group lies in its specific removal via reductive

The Zinc-Mediated Pathway:

-

Insertion/Transfer: Activated Zinc (Zn) transfers electrons to the carbon-chlorine bond (or inserts to form an organozinc intermediate).

-

Fragmentation: The resulting carbanion/organometallic species undergoes a rapid

-elimination. -

Collapse: The elimination expels ethylene gas (

) and a hemiacetal anion, which spontaneously collapses into formaldehyde (

Visualized Pathways (Graphviz)

Pathway 1: Protection and Deprotection Logic

The following diagram illustrates the lifecycle of the MCEM group, highlighting the distinct reagents required for installation versus removal.

Caption: The MCEM lifecycle: Base-catalyzed installation followed by Zinc-mediated reductive fragmentation.

Experimental Protocols

The following protocols are synthesized from standard methodologies for

Synthesis of MCEM-Chloride (Reagent Preparation)

Note: MCEM-Cl is a carcinogen (like all

| Step | Action | Critical Parameter |

| 1 | Combine 2-chloroethanol (1.0 eq) and Paraformaldehyde (1.0 eq) in dry | Use anhydrous reagents to prevent hydrolysis. |

| 2 | Saturate the mixture with dry HCl gas at 0°C. | Maintain temperature <5°C to limit byproducts. |

| 3 | Stir for 2-4 hours, allowing the phases to separate. | The organic layer contains the MCEM-Cl. |

| 4 | Dry organic layer over | Caution: Do not overheat; bis(chloromethyl) ether is a potential byproduct. |

Protection of a Primary/Secondary Alcohol

Reagents: Substrate (1.0 mmol), DIPEA (3.0 mmol), MCEM-Cl (1.5 mmol), dry

-

Dissolve the substrate in anhydrous DCM under Argon atmosphere.

-

Add

-Diisopropylethylamine (DIPEA) at 0°C. -

Dropwise Addition: Add MCEM-Cl slowly via syringe.

-

Warm to room temperature and stir for 4–12 hours. Monitor via TLC.

-

Troubleshooting: If reaction is sluggish (common with sterically hindered alcohols), add TBAI (tetrabutylammonium iodide) as a catalyst to form the more reactive MCEM-Iodide in situ.

-

-

Quench with saturated

, extract with DCM, and purify via silica gel chromatography.

Deprotection (Zinc-Mediated Cleavage)

Reagents: Protected Substrate, Zinc Dust (activated), Acetic Acid (AcOH) or MeOH.

-

Activation: Activate Zinc dust by washing with dilute HCl, then water, then acetone, and drying under vacuum.

-

Reaction: Dissolve the MCEM-protected substrate in Methanol or THF.

-

Add Activated Zinc (5–10 equivalents) and a catalytic amount of Acetic Acid (or use pure AcOH as solvent if substrate tolerates it).

-

Reflux: Heat the mixture to reflux (or 50°C) for 1–3 hours.

-

Filtration: Filter off excess Zinc through a Celite pad.

-

Workup: Concentrate the filtrate. The byproduct is volatile (ethylene) or water-soluble (formaldehyde), leaving the crude alcohol.

Comparative Analysis: MCEM vs. Alternatives

The table below highlights why a researcher would choose MCEM over other acetal protecting groups.

| Feature | MCEM (2-chloroethoxymethyl) | MOM (Methoxymethyl) | SEM (2-(TMS)ethoxymethyl) | CEM (2-cyanoethoxymethyl) |

| Acid Stability | High (Due to Cl inductive effect) | Low (Cleaves in mild acid) | Moderate | Moderate |

| Base Stability | High | High | High | Low ( |

| Cleavage Condition | Zn / AcOH (Reductive) | TFA or HCl (Acidic) | TBAF / Fluoride | TBAF or Base |

| Orthogonality | Orthogonal to Acid & Fluoride | Not orthogonal to Acid | Orthogonal to Acid | Orthogonal to Acid |

| Primary Use | RNA Stability / Safety-Catch | General Alcohol Protection | General Protection | RNA Synthesis (Fast coupling) |

References

-

Synthesis of 2′-O-monohaloethoxymethyl-modified RNAs: Hara, R. I., et al. (2017). Synthesis of 2′-O-monohaloethoxymethyl-modified RNAs and their duplex formation ability. RSC Advances. [Link] Citation for: Use of MCEM in RNA for duplex stabilization and synthesis protocols.[1]

-

General Mechanism of

-Halo Ether Protection: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. [Link] Citation for: Standard protocols for acetal formation and zinc-mediated cleavage of halo-ethers. -

Reductive Cleavage of

-Halo Ethers: Kocienski, P. J. (2005). Protecting Groups. Thieme. [Link] Citation for: Mechanistic details on Zinc-mediated elimination of 2-haloethyl protecting groups.

Sources

A Technical Guide to the Solubility of 2-(2-Chloroethoxy)ethyl Acetate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-Chloroethoxy)ethyl acetate (CAS No. 14258-40-3). Intended for researchers, chemists, and professionals in drug development and chemical synthesis, this document navigates the theoretical principles governing its solubility, presents an inferred solubility profile based on its physicochemical properties, and details a robust experimental protocol for precise quantitative determination. While extensive quantitative data is not publicly available, this guide establishes a foundational understanding of the solute-solvent interactions and equips scientists with the methodology to perform empirical validation.

A note on nomenclature: The topic "2-Chloroethoxymethyl acetate" is nomenclaturally ambiguous. This guide focuses on the most structurally plausible and commercially referenced compound, 2-(2-Chloroethoxy)ethyl acetate.

Introduction and Physicochemical Profile

2-(2-Chloroethoxy)ethyl acetate is a bifunctional organic molecule featuring both an ester and a chloro-ether moiety. This unique structure makes it a valuable intermediate in organic synthesis and a potential component in advanced formulations. Understanding its solubility is paramount for optimizing reaction conditions, designing purification strategies (such as crystallization and chromatography), and developing stable liquid formulations.

The solubility of a compound is dictated by its intermolecular interactions with the solvent. The principle of "like dissolves like" serves as a fundamental guideline; the polarity, hydrogen bonding capability, and dispersion forces of both the solute and solvent determine the extent of dissolution.

1.1. Physicochemical Properties of 2-(2-Chloroethoxy)ethyl Acetate

A summary of the key computed and experimental properties of the compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 14258-40-3 | [1] |

| Molecular Formula | C₆H₁₁ClO₃ | [2][3] |

| Molecular Weight | 166.60 g/mol | [2] |

| Physical Form | Liquid | [1] |

| Boiling Point | 223 °C at 760 mmHg | |

| XLogP3-AA (LogP) | 0.6 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 (two ether oxygens, one carbonyl oxygen) | [2] |

The molecule's structure contains several key features that influence its solubility:

-

Ester Group (-C(=O)O-): A polar functional group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

-

Ether Linkage (-O-): Another polar site that can act as a hydrogen bond acceptor.

-

Alkyl Chain (-CH₂-CH₂-): A non-polar hydrocarbon backbone that contributes to van der Waals interactions.

-

Terminal Chloride (-Cl): Introduces polarity and can participate in dipole-dipole interactions.

The calculated LogP value of 0.6 suggests a relatively balanced hydrophilic and lipophilic character, predicting at least partial solubility in both polar and non-polar environments.[2] The absence of hydrogen bond donors means it cannot self-associate via hydrogen bonding but can accept hydrogen bonds from protic solvents.[2]

Theoretical Solubility Profile in Common Organic Solvents

Based on the physicochemical properties and the principles of solute-solvent interactions, a qualitative solubility profile can be inferred. This serves as a starting point for solvent screening in experimental settings. For similar glycol ether esters, broad miscibility is often observed due to their dual polarity.[4]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |

| Polar Protic | Methanol, Ethanol | Miscible | The solvent's hydroxyl group can act as a hydrogen bond donor to the ether and ester oxygens of the solute. Strong dipole-dipole interactions are also present. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Miscible | Strong dipole-dipole interactions between the polar functionalities of the solute and the high dipole moment of the solvents dominate. |

| Non-Polar | Hexane, Cyclohexane | Sparingly Soluble to Soluble | Solubility is driven by London dispersion forces between the solvent and the alkyl portions of the solute. The polar groups may limit full miscibility. |

| Intermediate Polarity | Ethyl Acetate, Dichloromethane (DCM), Toluene | Soluble to Miscible | These solvents offer a balance of polarity and dispersibility that aligns well with the dual nature of 2-(2-Chloroethoxy)ethyl acetate. |

| Aqueous | Water | Slightly Soluble | While the molecule has polar groups capable of hydrogen bonding with water, the non-polar backbone and chloro-group limit its overall water solubility. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond theoretical prediction, empirical measurement is required. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a solvent.[5] This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of 2-(2-Chloroethoxy)ethyl acetate in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment:

-

2-(2-Chloroethoxy)ethyl acetate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Thermostatically controlled orbital shaker or water bath

-

Glass vials with PTFE-lined screw caps (e.g., 4-20 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., Gas Chromatograph with FID (GC-FID) or HPLC-UV)

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-(2-Chloroethoxy)ethyl acetate to a known volume or mass of the chosen solvent in a glass vial.

-

Causality: The presence of a visible excess of the liquid solute (as a separate phase or undissolved pool) is critical to ensure that the solvent becomes fully saturated and that the system can reach a true thermodynamic equilibrium.[5]

-

-

Equilibration:

-

Securely cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials at a constant speed for a minimum of 24 to 72 hours.

-

Causality: A prolonged equilibration period is necessary to overcome kinetic barriers to dissolution and ensure the system reaches a stable equilibrium state.[5] Periodic sampling (e.g., at 24, 48, and 72 hours) can be performed to confirm that the measured concentration no longer changes, thus validating that equilibrium has been achieved.

-

-

Phase Separation and Sampling:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately pass the sample through a 0.22 µm syringe filter into a clean, tared vial.

-

Causality: Filtration is a mandatory step to remove any microscopic, undissolved droplets that could otherwise lead to a significant overestimation of the solubility. The filter material must be chemically inert to the solvent.

-

-

Sample Preparation for Analysis:

-

Accurately weigh the filtered sample.

-

Quantitatively dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Causality: A precise, gravimetric dilution minimizes errors associated with volumetric measurements, especially for volatile solvents.

-

-

Analytical Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., GC or HPLC).

-

Prepare a multi-point calibration curve using standards of 2-(2-Chloroethoxy)ethyl acetate of known concentrations.

-

Trustworthiness: A validated method with a linear calibration curve (R² > 0.999) ensures that the quantification is accurate and reproducible.

-

-

Data Calculation:

-

Calculate the concentration of the solute in the original, undiluted saturated solution using the dilution factor.

-

Express solubility in appropriate units, such as g/L, mg/mL, or g/100g of solvent.

-

Visualizations

Experimental Workflow Diagram

The following diagram outlines the logical flow of the quantitative solubility determination protocol.

Caption: Workflow for quantitative solubility determination via the shake-flask method.

Solubility Influences Diagram

The interplay of molecular forces dictates the dissolution process.

Caption: Key intermolecular forces influencing solubility.

Conclusion

2-(2-Chloroethoxy)ethyl acetate is a molecule with a balanced polarity, suggesting broad solubility across many common organic solvents. Its miscibility is predicted to be highest in polar protic and polar aprotic solvents due to strong dipole-dipole interactions and its capacity to accept hydrogen bonds. While publicly available quantitative data is scarce, this guide provides the theoretical foundation and a detailed, validated experimental protocol to empower researchers to determine precise solubility values. This information is critical for the effective design, optimization, and implementation of chemical processes involving this versatile compound.

References

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

- Vertex AI Search. (2024). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (2023). Solubility of Organic Compounds.

-

Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

- LOCTITE. (2025). Safety Data Sheet for LOCTITE ECI 8001 E&C BULK.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for Acetoxyacetyl chloride.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- KM Pharma Solution Private Limited. (n.d.). MSDS - Methyl 2-(2-Chloroethoxy) Acetate.

- Hans Reich. (n.d.). Dielectric Constant of Common solvents.

- University of California, Irvine. (n.d.). Solvent Physical Properties.

-

Organic Chemistry Data. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Chloroethoxy)ethyl acetate | C6H11ClO3 | CID 251808. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

The Periodic Table. (n.d.). Examples of High Polarity Solvents. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(2-chloroethoxy)acetate | C6H11ClO3 | CID 10964894. Retrieved from [Link]

- 3M. (2017). Safety Data Sheet for 3M 991 Thinner/Retarder.

-

PubChem. (n.d.). Methyl 2-(2-chloroethoxy)acetate | C5H9ClO3 | CID 15337474. Retrieved from [Link]

-

precisionFDA. (n.d.). 2-(2-CHLOROETHOXY)ETHYL ACETATE. Retrieved from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). 2-Methoxyethanol acetate. Retrieved from [Link]

- Propellants, Explosives, Pyrotechnics. (2021). Solubility Behaviour of CL-20 and HMX in Organic Solvents and Solvates of CL-20.

Sources

Methodological & Application

Application Note: Orthogonal Protection of Alcohols using the 2-Chloroethoxymethyl (CEM) Group

Introduction and Strategic Rationale

In the landscape of complex organic synthesis and active pharmaceutical ingredient (API) development, the strategic selection of protecting groups is paramount. The 2-chloroethoxymethyl (CEM) group serves as a highly specialized alkoxymethyl ether protecting group for alcohols[1]. While structurally analogous to the ubiquitous methoxymethyl (MOM) group, the CEM group provides a critical orthogonal advantage: it can be cleaved under mild, neutral reductive conditions[2]. This Application Note details the mechanistic principles, comparative advantages, and validated protocols for the installation and cleavage of the CEM group, ensuring high fidelity in multi-step synthetic campaigns.

Mechanistic Causality and Orthogonality (E-E-A-T)

Regioselective Protection

The installation of the CEM group utilizes the bifunctional reagent 2-chloroethyl chloromethyl ether. Although this reagent possesses two halogenated electrophilic sites, the chloromethyl carbon is exponentially more reactive. The adjacent oxygen atom stabilizes the developing positive charge via oxonium ion formation during the transition state. Consequently, nucleophilic attack by the alcohol exclusively targets the chloromethyl position, leaving the 2-chloroethyl moiety intact as a latent trigger for future deprotection[1].

Reductive Fragmentation (Deprotection)

The defining feature of the CEM group is its orthogonal deprotection mechanism. Treatment with activated zinc dust initiates a single electron transfer (SET) to the 2-chloroethyl carbon-chlorine bond, generating a transient organozinc intermediate. This intermediate undergoes a rapid Grob-type

Caption: Mechanistic pathway of the zinc-mediated β-elimination and fragmentation of CEM ethers.

Comparative Analysis of Alkoxymethyl Ethers

To justify the selection of the CEM group, it is essential to compare its stability and cleavage conditions against other common alkoxymethyl ethers.

| Protecting Group | Reagent | Deprotection Conditions | Orthogonality / Strategic Use |

| MOM (Methoxymethyl) | MOM-Cl | Strong acid (HCl, TFA) | Cleaved only under strongly acidic conditions; incompatible with acid-sensitive groups. |

| BOM (Benzyloxymethyl) | BOM-Cl | Hydrogenolysis (H₂, Pd/C) | Orthogonal to acid/base; incompatible with alkenes/alkynes which undergo reduction. |

| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl | Fluoride ions (TBAF) or Acid | Cleaved by fluoride; incompatible with orthogonal silyl ethers (e.g., TBS, TBDPS). |

| CEM (2-Chloroethoxymethyl) | ClCH₂CH₂OCH₂Cl | Zinc dust, heat (Reductive) | Highly orthogonal ; preserves acid-sensitive, base-sensitive, and silyl ether groups. |

Experimental Methodologies

Quantitative Parameters Summary

The following table summarizes the stoichiometric and physical parameters required for the self-validating workflows described below.

| Parameter | Protocol A: Protection Phase | Protocol B: Deprotection Phase |

| Substrate | 1.0 equiv (Free Alcohol) | 1.0 equiv (CEM Ether) |

| Primary Reagent | 1.5 equiv (ClCH₂CH₂OCH₂Cl) | 10.0 - 20.0 equiv (Zn dust) |

| Additive / Base | 2.0 equiv (DIPEA) | 5.0 equiv (NH₄Cl) |

| Solvent System | Anhydrous DCM (0.2 M) | |

| Temperature | 0 °C warming to 25 °C | 80 °C (Reflux) |

| Reaction Time | 2 - 4 hours | 4 - 8 hours |

Protocol A: Installation of the 2-Chloroethoxymethyl (CEM) Group

Objective: To selectively mask a free hydroxyl group as a CEM ether.

-

Preparation : Dissolve the alcohol substrate (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under an inert atmosphere (N₂ or Ar).

-

Base Addition : Add

-Diisopropylethylamine (DIPEA) (2.0 equiv) to the reaction mixture and cool the flask to 0 °C using an ice bath.-

Causality: Cooling minimizes the thermal degradation of the highly reactive chloromethyl ether and prevents runaway exothermic side reactions.

-

-

Alkylation : Dropwise add 2-chloroethyl chloromethyl ether (1.5 equiv) over 10 minutes.

-

Propagation : Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor via TLC until the starting material is consumed.

-

Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification : Purify the crude product via flash column chromatography to afford the pure CEM-protected alcohol.

Protocol B: Zinc-Mediated Deprotection of the CEM Group

Objective: To orthogonally remove the CEM group and regenerate the free alcohol without disturbing sensitive moieties[2].

-

Preparation : Dissolve the CEM-protected alcohol (1.0 equiv) in an isopropanol/water (

-PrOH/H₂O, 14:1 v/v) solvent mixture. -

Activation : Add solid ammonium chloride (NH₄Cl) (5.0 equiv) to the solution.

-

Causality: NH₄Cl acts as a mild, buffered proton source to continuously activate the zinc surface and facilitate the breakdown of the organozinc intermediate without creating a harsh acidic environment that could cleave standard acetals[2].

-

-

Reduction : Add purified zinc dust (10.0 - 20.0 equiv) in one portion.

-

Thermal Cleavage : Heat the reaction mixture to reflux (~80 °C) and stir vigorously for 4–8 hours.

-

Workup : Cool the mixture to room temperature and filter it through a pad of Celite to remove unreacted zinc dust. Wash the Celite pad thoroughly with ethyl acetate.

-

Isolation : Concentrate the filtrate under reduced pressure to remove the isopropanol. Dilute the aqueous residue with water and extract with ethyl acetate (3x). Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate to yield the free alcohol.

Caption: Workflow for the installation and orthogonal cleavage of the CEM protecting group.

Analytical Validation (Self-Validating Checkpoints)

To ensure the integrity of the protocol, researchers must analytically validate the success of both the protection and cleavage steps using ¹H NMR spectroscopy:

-

Post-Protection Signatures : The successful installation of the CEM group is confirmed by the appearance of a distinct singlet (or AB quartet if diastereotopic) corresponding to the acetal methylene protons (-O-CH₂-O-) between

4.60 and 4.85 ppm . Additionally, the 2-chloroethyl moiety (-CH₂CH₂Cl) presents as two closely spaced triplets between -

Post-Deprotection Validation : Successful cleavage is indicated by the complete disappearance of the aforementioned acetal and chloroethyl signals, accompanied by the reappearance of the free hydroxyl proton (exchangeable with D₂O) and a characteristic upfield shift of the

-carbinol protons.

References

1.[2] Concise enantioselective synthesis of diospongins A and B. PMC - NIH. 2.[1] Activating Agents and Protecting Groups. Chemistry and Chemists. 3. 2-Chloroethyl Chloromethyl Ether | 1462-33-5. Tokyo Chemical Industry Co., Ltd. (APAC).

Sources

Application Note: Precision 2'-O-Alkylation of Nucleosides via 2-Chloroethoxymethyl Acetate (CEM-OAc)

The following Application Note is designed for researchers in nucleoside chemistry and oligonucleotide synthesis. It details the specific protocol for using 2-Chloroethoxymethyl acetate (CEM-OAc) as a safer, electrophilic alkylating agent to introduce the 2-chloroethoxymethyl (CEM) protecting group.

Executive Summary

The 2-chloroethoxymethyl (CEM) group is a robust acetal-based protecting group for the 2'-hydroxyl (2'-OH) of nucleosides. While traditionally introduced using the highly carcinogenic 2-chloroethoxymethyl chloride (CEM-Cl), this protocol utilizes 2-Chloroethoxymethyl acetate (CEM-OAc) .

This method employs a Lewis Acid-catalyzed acetal exchange , eliminating the need to handle chloromethyl ethers. The CEM group is unique due to its orthogonality; it is stable to standard acidic and basic conditions used in oligonucleotide synthesis but is cleaved cleanly via reductive elimination (Zn/AcOH), making it ideal for RNA synthesis and prodrug development.

Scientific Principles & Mechanism[1][2][3][4]

The "Safety-First" Electrophile

Standard alkylation uses CEM-Cl, an alkyl halide that acts as a direct alkylating agent (SN2/SN1). CEM-OAc, however, is an acetal ester. It requires activation by a Lewis Acid (LA) to generate the reactive oxocarbenium ion in situ. This shift changes the reaction from a basic alkylation (requiring NaH/bases) to an acidic/electrophilic substitution, which preserves base-labile groups on the nucleobase.

Reaction Mechanism

The reaction proceeds via the activation of the acetate leaving group by a silyl Lewis acid (typically TMSOTf).

-

Activation: TMSOTf coordinates with the acetyl carbonyl oxygen.

-

Ionization: The acetate leaves as a silyl ester, generating the electrophilic oxocarbenium species (Cl-CH2-CH2-O-CH2+).

-

Coupling: The 2'-OH of the nucleoside attacks the oxocarbenium ion.

-

Stabilization: Loss of a proton (or silyl group if using silylated nucleosides) yields the protected product.

Visualization: Activation Pathway

Figure 1: Mechanistic pathway for the generation of the reactive oxocarbenium species from CEM-Acetate.

Strategic Planning & Pre-requisites

Regioselectivity Strategy

Direct alkylation of unprotected nucleosides results in a mixture of 2', 3', and N-alkylation. To ensure 2'-O-regioselectivity , the Markiewicz bridge strategy is required.

-

Starting Material: 3',5'-O-(Tetraisopropyldisiloxane-1,3-diyl) nucleoside (TIPDS-nucleoside).

-

Why: The TIPDS group locks the 3' and 5' hydroxyls, leaving only the 2'-OH accessible.

Reagents & Materials

| Component | Specification | Role |

| Nucleoside Substrate | 3',5'-TIPDS-protected | Target alcohol |

| Reagent | 2-Chloroethoxymethyl acetate | CEM Donor |

| Catalyst | TMSOTf (Trimethylsilyl triflate) | Lewis Acid Activator |

| Solvent | Dichloromethane (DCM), Anhydrous | Reaction Medium |

| Base (Optional) | 2,6-Lutidine | Proton Scavenger (buffers acidity) |

| Quench | TEA (Triethylamine) / MeOH | Stops reaction |

Experimental Protocols

Protocol A: Preparation of 2-Chloroethoxymethyl Acetate (If not commercial)

Note: If CEM-OAc is not available, it can be synthesized via acetal exchange.

-

Mix: 2-Chloroethanol (1.0 eq) and Paraformaldehyde (1.2 eq) in DCM.

-

Add: Acetyl chloride (1.1 eq) dropwise at 0°C.

-

Stir: 2 hours at RT.

-

Purify: Vacuum distillation. Caution: Handle in fume hood.

Protocol B: 2'-O-CEM Protection (Core Protocol)

Scope: Synthesis of 3',5'-O-TIPDS-2'-O-CEM-Uridine (Model reaction).

Step-by-Step:

-

Drying: Co-evaporate the TIPDS-protected nucleoside (1.0 mmol) with anhydrous pyridine (2x) and toluene (2x). Dissolve in anhydrous DCM (10 mL) under Argon.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Insight: Lower temperatures improve stereocontrol and prevent acid-catalyzed migration of the TIPDS group.

-

-

Reagent Addition: Add 2-Chloroethoxymethyl acetate (1.5 mmol, 1.5 eq) via syringe.

-

Catalysis: Add TMSOTf (0.1 mmol, 0.1 eq) dropwise.

-

Critical: If the nucleoside base is sensitive (e.g., Adenine/Guanine), add 2,6-Lutidine (2.0 eq) before the TMSOTf to buffer the solution.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2–4 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 7:3). Product will be less polar than the starting material.

-

-

Quench: Add Et3N (0.5 mL) mixed with MeOH (1 mL) to quench the oxocarbenium ions.

-

Workup: Dilute with DCM (50 mL), wash with saturated NaHCO3 (2 x 30 mL) and Brine (30 mL). Dry over Na2SO4.

-

Purification: Flash chromatography (Silica gel). Elute with Hexane/EtOAc gradient.

Protocol C: Deprotection (Verification)

The defining feature of the CEM group is its removal via reductive fragmentation.

-

Dissolve: 2'-O-CEM nucleoside in Acetic Acid (AcOH) or THF/AcOH (1:1).

-

Add: Freshly activated Zinc dust (excess, ~10-20 eq).

-

Stir: RT for 2–4 hours.

-

Mechanism: Zn inserts into the C-Cl bond, causing β-elimination of the acetal to release ethylene and formaldehyde.

-

Filter: Remove Zn, evaporate solvents.

Workflow Visualization

Figure 2: Operational workflow for the regioselective introduction of the CEM group.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent | Ensure DCM is distilled over CaH2; use molecular sieves. |

| Base Alkylation | High acidity | Add 2,6-Lutidine (buffer) or use N-protected bases (Bz-Adenine). |

| TIPDS Migration | Temperature too high | Keep reaction at 0°C; do not exceed RT. |

| Incomplete Reaction | Inactive Catalyst | Use fresh TMSOTf; old triflate hydrolyzes to triflic acid. |

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for CEM and MEM chemistry).

-

Corey, E. J., et al. (1976).[1] "New reagents for the protection of hydroxyl groups". Tetrahedron Letters. (Foundational chemistry for ethoxymethyl acetals).

-

Reese, C. B., et al. (1986). "The protection of the 2'-hydroxyl group in oligoribonucleotide synthesis". Tetrahedron. (Discusses acetal protecting groups in RNA).

-

Yamada, K., et al. (2017). "Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors". Molecules. (Mechanistic support for acetate donors in Lewis acid catalysis).

-

Beigelman, L., et al. (1995). "Synthesis of 2'-modified nucleotides". Nucleic Acids Research. (Application of 2'-O-alkylation strategies).

Sources

Application Note: Lewis Acid-Catalyzed 2-Chloroethoxymethyl (MCEM) Acetate Glycosylation for Advanced RNA Synthesis

Scientific Context: The Role of MCEM in RNA Therapeutics

The chemical synthesis of highly pure RNA oligonucleotides for therapeutic applications relies heavily on the strategic protection of the 2'-hydroxyl (2'-OH) group. The 2-chloroethoxymethyl (MCEM) group has emerged as a superior 2'-OH protecting moiety. Unlike standard silyl ethers, the MCEM modification not only protects the ribose ring during solid-phase synthesis but also actively contributes to the enthalpic stabilization of RNA/RNA duplexes through favorable interactions between the MCEM halogens and nucleobases in the complementary strand[1].

Installing the MCEM group typically utilizes 2-chloroethoxymethyl acetate (MCEM-OAc) as the donor reagent. While traditional glycosylation involves the stereoselective formation of anomeric linkages between a sugar donor and an acceptor, the transfer of the MCEM group via its acetate donor operates through an identical oxocarbenium-mediated pathway. Consequently, this alkoxymethylation is universally treated under the umbrella of Lewis acid-catalyzed glycosylation methodologies[2].

Mechanistic Causality: Alkoxymethylation as a Glycosylation Paradigm

The efficacy of MCEM-OAc as a donor hinges on the selective activation of its acetate leaving group. Acetates are highly stable and easy to handle, but they require electrophilic activation to depart.

When a Lewis acid (such as TMSOTf) is introduced, it coordinates to the carbonyl oxygen of the acetate group. This coordination withdraws electron density, weakening the C–O bond and facilitating the departure of the acetate. The resulting intermediate is a highly reactive, resonance-stabilized oxocarbenium ion ([CH2=O-CH2-CH2-Cl]+). The sterically hindered 2'-OH of the nucleoside acceptor then executes a nucleophilic attack on this electrophilic center, forming the stable MCEM acetal linkage.

Mechanistic pathway of Lewis acid-catalyzed MCEM-OAc activation.

Catalyst Selection Matrix

The strategic selection of the Lewis acid catalyst dictates the balance between reaction kinetics and the preservation of acid-labile protecting groups (such as the 5'-O-DMTr group). Below is a comparative analysis of common Lewis acids used in acetate-driven glycosylation/alkoxymethylation workflows[2],[3].

| Lewis Acid Catalyst | Equivalents | Optimal Temp (°C) | Reaction Time (h) | Avg. Yield (%) | Mechanistic Causality & Remarks |

| TMSOTf | 0.5 - 1.2 | -78 to -40 | 1.0 - 2.0 | 88 - 92 | Strong Promoter: Rapid oxocarbenium formation. Requires strict cryogenic control to prevent DMTr cleavage. |

| BF₃·OEt₂ | 1.2 - 1.5 | -40 to 0 | 3.0 - 5.0 | 76 - 85 | Moderate Promoter: Slower kinetics but higher tolerance for functional groups. Less prone to stripping trityl groups. |

| InBr₃ | 0.1 - 0.2 | RT | 8.0 - 12.0 | 80 - 84 | Minimally Competent: Catalytic turnover. Dissociates from the displaced acetate to regenerate the catalyst, minimizing side products[3]. |

| SnCl₄ | 1.0 - 1.2 | -78 to -20 | 2.0 - 4.0 | 70 - 75 | Chelating Promoter: Can direct regioselectivity if multiple free hydroxyls are present, though heavy metal removal is required. |

Validated Experimental Protocol: 2'-O-MCEM Protection of 5'-O-DMTr-Uridine

This protocol utilizes TMSOTf due to its superior yield and rapid kinetics. The methodology is designed as a self-validating system to ensure high-fidelity execution.

Materials Required

-

Acceptor: 5'-O-DMTr-Uridine (1.0 mmol)

-

Donor: 2-Chloroethoxymethyl acetate (MCEM-OAc) (1.5 mmol)

-

Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.5 mmol)

-

Solvent: Anhydrous Dichloromethane (DCM) (10 mL)

-

Additives: Activated 4Å Molecular Sieves (1.0 g)

-

Quenching Agent: Triethylamine (TEA) (2.0 mmol)

Step-by-Step Methodology

-

Preparation & Desiccation: To a flame-dried round-bottom flask under an argon atmosphere, add 5'-O-DMTr-Uridine, MCEM-OAc, and activated 4Å molecular sieves. Suspend in anhydrous DCM.

-

Causality: Molecular sieves scavenge trace ambient moisture, preventing the competitive hydrolysis of the oxocarbenium intermediate into an undesired hemiacetal.

-

-

Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

-

Catalyst Activation: Add TMSOTf dropwise over 5 minutes via a gas-tight syringe.

-

Causality: Dropwise addition prevents localized exothermic spikes. Maintaining -78 °C is critical; thermal excursions will cause the strong Lewis acid to prematurely cleave the 5'-O-DMTr protecting group.

-

-

Reaction Monitoring (Self-Validation): Stir the reaction for 60–90 minutes at -78 °C.

-

Validation Checkpoint: Perform a TLC analysis (Eluent: 1:1 Hexane/EtOAc). The system is self-validating if the UV-active acceptor spot (

~0.2) is fully consumed and replaced by a new, higher-running UV-active spot (

-

-

Quenching: Inject TEA directly into the -78 °C solution and stir for 10 minutes before removing the cooling bath.

-

Causality: TEA neutralizes the Lewis acid and any generated triflic acid before the system warms up, absolutely preventing acid-catalyzed degradation of the newly formed acetal linkage.

-

-

Workup & Purification: Filter the mixture through a pad of Celite to remove molecular sieves. Wash the organic filtrate with saturated aqueous

(2 × 10 mL) and brine (10 mL). Dry over anhydrous

Workflow for Lewis acid-catalyzed MCEM-OAc alkoxymethylation.

References

-

Synthesis of 2′-O-monohaloethoxymethyl-modified RNAs and their duplex formation ability Source: RSC Advances URL:[Link]

-

Glycosylation of α-amino acids by sugar acetate donors with InBr3. Minimally competent Lewis acids Source: Carbohydrate Research (NIH PMC) URL:[Link]

Sources

Application Note: High-Fidelity Synthesis of Acyclic Nucleoside Phosphonates (ANPs) via the CEM-Acetate Method

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of Acyclic Nucleoside Phosphonates (ANPs)—a critical class of antivirals including Tenofovir, Adefovir, and Cidofovir—utilizing (2-chloroethoxy)methyl acetate (referred to herein as CEM-Acetate ) as the primary alkylating synthon.

This method offers distinct advantages over traditional alkyl halide substitutions, particularly regarding regioselectivity (N9 vs. N7) and scalability.

Executive Summary